(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Catalog No.
S1902268
CAS No.
57233-86-0
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS Number

57233-86-0

Product Name

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1

InChI Key

CZQQGVFHLSBEDV-FYZOBXCZSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 202.64 g/mol. It is characterized by the presence of a nitro group attached to a benzylamine structure, making it a significant compound in various chemical and biological applications. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water.

This compound exhibits notable physical properties, including a melting point ranging from 248 to 250 °C and a boiling point of approximately 321.3 °C at standard atmospheric pressure . It is known to cause skin and eye irritation, necessitating careful handling in laboratory settings .

Due to the lack of specific data, it's important to handle (R)-M-4-NO2-BnNH3•HCl with caution, assuming it may share properties of similar molecules. These can include:

  • Skin and eye irritation [].
  • Respiratory tract irritation [].
Typical of amines and nitro compounds:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, allowing for the formation of various derivatives.
  • Reduction: The nitro group can be reduced to an amine through catalytic hydrogenation or chemical reduction methods, yielding (R)-alpha-Methyl-4-aminobenzylamine.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which are useful in synthesizing more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride has been investigated for its biological properties, particularly in the context of proteomics research. It serves as a biochemical tool for studying protein interactions and modifications due to its ability to form stable complexes with various biomolecules .

Additionally, the compound's structural features suggest potential pharmacological activities, although specific studies on its therapeutic effects remain limited.

The synthesis of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 4-nitrobenzyl chloride, reduction using lithium aluminum hydride or catalytic hydrogenation can yield the corresponding amine.
  • Chiral Resolution: Enantiomeric purity can be achieved by resolving racemic mixtures through chiral chromatography or enzymatic methods.
  • Direct Amination: The reaction of 4-nitrobenzaldehyde with methylamine under acidic conditions can also produce the desired amine with appropriate purification steps.

These methods underscore the compound's accessibility for research and industrial applications.

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride finds applications primarily in:

  • Pharmaceutical Research: Used as an intermediate in the synthesis of various bioactive compounds.
  • Biochemical Studies: Serves as a reagent in proteomics for studying protein interactions and modifications.
  • Chemical Synthesis: Acts as a building block for creating more complex organic molecules.

Its unique structure allows it to participate in diverse

Studies focusing on the interactions of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride with proteins and other biomolecules are essential for understanding its biochemical behavior. Interaction studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities and kinetics between the compound and target proteins.
  • Nuclear Magnetic Resonance Spectroscopy: To elucidate structural details of complexes formed with biomolecules.

These studies contribute to elucidating the compound's role in biological systems and its potential therapeutic implications.

Several compounds exhibit structural similarities to (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
(S)-alpha-Methyl-4-nitrobenzylamine hydrochlorideEnantiomeric counterpartDifferent biological activity due to chirality
4-NitrobenzylamineLacks methyl group on alpha carbonMore basic properties; less sterically hindered
BenzylamineNo nitro or methyl substituentsSimpler structure; lacks specific reactivity patterns

Each of these compounds shares core structural elements but differs in functional groups or stereochemistry, which significantly influences their chemical reactivity and biological activity.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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